alpha-D-manno-heptulopyranose
Description
Contextualization of Heptoses within Carbohydrate Biochemistry
Heptoses are monosaccharides containing seven carbon atoms. Compared to their six-carbon (hexose) and five-carbon (pentose) counterparts, heptoses are relatively rare in nature. They can exist in both linear and cyclic forms, with the latter being more stable. Heptoses are classified as either aldoheptoses or ketoheptoses, depending on the nature of their carbonyl group.
One of the most well-known heptoses is sedoheptulose (B1238255), which plays a crucial role as an intermediate in the pentose (B10789219) phosphate (B84403) pathway. Another significant heptose is L-glycero-D-manno-heptose, a key structural component of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria. ebi.ac.uknih.gov The presence of heptoses in these fundamental biological structures underscores their importance in cellular function and integrity.
Significance of alpha-D-manno-heptulopyranose in Biological Systems and Biochemical Pathways
This compound has been identified as a plant metabolite. ebi.ac.uk In the realm of microbiology, it serves as a crucial precursor in the biosynthesis of various bacterial polysaccharides. mdpi.com Notably, it is a key intermediate in the formation of GDP-D-glycero-α-D-manno-heptose (GMH), a nucleotide-activated sugar that is the precursor for numerous other heptose derivatives found in the capsular polysaccharides (CPS) of bacteria such as Campylobacter jejuni. nih.govebi.ac.uk
The biosynthesis of GMH from D-sedoheptulose-7-phosphate involves a series of enzymatic steps, and it is from GMH that a variety of heptose stereoisomers are synthesized. nih.gov This highlights the central role of the manno-heptose scaffold in generating the diversity of heptose structures observed in nature. Furthermore, this compound can act as a substrate for enzymes like glycosyltransferases, which are involved in the synthesis of complex carbohydrates. mdpi.com Research has also indicated that D-manno-heptulose can act as an inhibitor of hexokinase, an enzyme that phosphorylates hexoses. ebi.ac.ukdokumen.pub
Current Research Landscape and Outstanding Questions Pertaining to the Compound
The current research landscape for this compound and related heptoses is vibrant and multifaceted. A significant area of investigation is the elucidation of the complex biosynthetic pathways that produce the various heptose derivatives found in bacterial polysaccharides. nih.gov Researchers are identifying and characterizing the enzymes involved in these pathways, including epimerases, dehydrogenases, and reductases, to understand how different stereoisomers are generated from a common precursor like GMH. nih.gov
Another active research front is the exploration of the biological activities of heptose-containing natural products. acs.org These compounds have shown a range of promising bioactivities, including antibacterial, antifungal, and antitumor effects. acs.org Understanding the structure-activity relationships of these molecules is a key focus.
Outstanding questions in the field include the complete mapping of all heptose biosynthetic pathways in different organisms, a deeper understanding of the specific functional roles of different heptose isomers in biological systems, and the full potential of heptose-containing compounds in therapeutic applications.
Overview of Research Methodologies and Theoretic Frameworks
The study of this compound and other heptoses employs a range of sophisticated research methodologies. Chemical and chemo-enzymatic synthesis are utilized to produce these complex sugars for further study. nih.gov Analytical techniques are crucial for the characterization of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are primary tools for determining the structure and stereochemistry of heptoses and their derivatives. nih.govnih.gov Chromatographic methods are also employed for separation and analysis.
In the realm of molecular biology and genetics, researchers analyze gene clusters responsible for the biosynthesis of heptose-containing polysaccharides to identify and characterize the relevant enzymes. nih.gov
Theoretical frameworks in carbohydrate chemistry, including computational methods like molecular dynamics simulations, are used to investigate the conformational preferences and interactions of these sugars. researchgate.net These computational approaches provide valuable insights into the three-dimensional structures and dynamic behavior of carbohydrates, which are often difficult to study experimentally. A conceptual framework in carbohydrate research is the "fuel for the work required" paradigm, which, although developed in the context of exercise physiology, exemplifies how theoretical models can be used to understand carbohydrate metabolism. researchgate.netplantaedb.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14O7 | |
| Molecular Weight | 210.18 g/mol | |
| IUPAC Name | (2S,3S,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol | |
| InChIKey | HAIWUXASLYEWLM-VEIUFWFVSA-N |
Table 2: Key Research Findings on this compound and Related Heptoses
| Research Finding | Significance | Key References |
| Identification as a plant metabolite. | Establishes its presence in the plant kingdom. | ebi.ac.uk |
| Role as a precursor to GDP-D-glycero-α-D-manno-heptose (GMH). | Central to the biosynthesis of various bacterial heptoses. | nih.gov |
| Substrate for glycosyltransferases. | Implicates it in the formation of complex carbohydrates. | mdpi.com |
| D-manno-heptulose acts as a hexokinase inhibitor. | Suggests a role in regulating carbohydrate metabolism. | ebi.ac.ukdokumen.pub |
| Heptose-containing natural products exhibit diverse bioactivities. | Highlights the potential for therapeutic applications. | acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O7 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7+/m1/s1 |
InChI Key |
HAIWUXASLYEWLM-VEIUFWFVSA-N |
SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)(CO)O)O)O)O)O |
Synonyms |
Mannoheptulose Mannoketoheptose |
Origin of Product |
United States |
Biological Occurrence and Distribution Across Natural Systems
Presence in Eukaryotic Organisms: Focus on Plant Metabolism
In eukaryotes, the presence of D-manno-heptulose is primarily documented in the plant kingdom. sigmaaldrich.com It is a naturally occurring plant metabolite found in species such as alfalfa, figs, and notably, avocados. researchgate.netnih.govwikipedia.org In the avocado tree (Persea americana), heptoses can constitute a significant portion, over a tenth, of the tissue's dry weight. wikipedia.org
While the exact biosynthetic pathway in plants was not fully elucidated as of the early 2000s, it is understood that D-manno-heptulose is a product of photosynthesis and is transported throughout the plant via the phloem. wikipedia.org In avocados, there is a dynamic metabolic relationship between D-manno-heptulose and its corresponding sugar alcohol, perseitol. nih.gov Studies on avocado mesocarp and seed tissues have shown the interconversion of these two C7 sugars, indicating active metabolic processing. nih.gov Research has also explored the synthesis of various heptuloses in plant tissues by feeding them precursor sugars, with D-altro-heptulose (sedoheptulose) being another key heptulose involved in plant metabolism. researchgate.net
The primary roles of alpha-D-manno-heptulopyranose's parent compound in plants are linked to energy metabolism and transport. nih.gov
Identification and Role in Prokaryotic Systems: Gram-Negative Bacterial Cell Wall Architectures
While D-manno-heptulose is found in plants, it is its stereoisomers, specifically D-glycero-D-manno-heptose and L-glycero-D-manno-heptose, that are signature components of prokaryotic structures, particularly the cell walls of Gram-negative bacteria. researchgate.netfrontiersin.orgnih.gov These heptoses are fundamental to the integrity of the bacterial outer membrane. nih.govplos.org
Gram-negative bacteria possess a complex cell envelope that includes an outer membrane, a feature not present in Gram-positive bacteria. encyclopedia.pubmdpi.com This outer membrane is characterized by the presence of lipopolysaccharides (LPS), which are crucial for the bacterium's structural integrity and its interaction with the environment. sigmaaldrich.comnih.gov Heptoses are a critical part of the LPS structure. sigmaaldrich.comresearchgate.net
The LPS molecule is generally composed of three domains: the lipid A anchor, the O-antigen polysaccharide, and a core oligosaccharide that links the two. nih.gov Heptoses are found in the highly conserved inner core region of the LPS, alongside 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). frontiersin.orgnih.govencyclopedia.pub
The most common heptose in this region is L-glycero-D-manno-heptose (L,D-heptose). researchgate.netfrontiersin.org Its biochemical precursor is D-glycero-D-manno-heptose (D,D-heptose), which is synthesized from sedoheptulose-7-phosphate via a unique bacterial pathway. nih.govplos.org This D,D-heptose is then converted to its epimer, L,D-heptose, which is activated by forming ADP-L-glycero-D-manno-heptose. researchgate.netplos.org This nucleotide-activated sugar is the donor substrate for heptosyltransferases, the enzymes that incorporate the heptose into the growing LPS core. nih.gov
In many bacterial strains, these heptoses form branched disaccharides or trisaccharides within the inner core. researchgate.net They contribute significantly to the hydrophilic character of the cell envelope and are often phosphorylated, which helps to cross-link adjacent LPS molecules via divalent cations, thereby stabilizing the outer membrane. sigmaaldrich.comresearchgate.netencyclopedia.pub The absence or truncation of this heptose-containing core region leads to "deep-rough" mutants that are highly susceptible to environmental stresses and often lose their virulence. plos.org
The L-glycero-D-manno-heptose-containing inner core is a conserved feature across a wide range of Gram-negative bacteria. Its presence has been identified in many medically important genera, including:
Escherichia (e.g., E. coli) nih.govnih.gov
Salmonella (e.g., S. enterica, S. typhimurium) nih.govplos.org
Neisseria (e.g., N. meningitidis, N. gonorrhoeae) nih.govplos.org
Pseudomonas (e.g., P. aeruginosa) nih.gov
Shigella (e.g., S. flexneri) plos.org
Helicobacter (e.g., H. pylori) nih.gov
Campylobacter (e.g., C. jejuni) nih.gov
Burkholderia plos.org
Xanthomonas nih.gov
Serratia (e.g., S. marcescens) nih.gov
While L,D-heptose is predominant, D-glycero-D-manno-heptose has also been identified as a component of LPS in some bacteria. researchgate.netnih.gov Furthermore, the aphid endosymbiont Buchnera aphidicola has an incomplete LPS biosynthetic pathway that produces precursors like ADP-D-glycero-D-manno-heptose. plos.org
Interestingly, a heptose with the D-glycero-D-manno configuration has also been found in the S-layer glycoprotein (B1211001) of the Gram-positive bacterium Aneurinibacillus thermoaerophilus, indicating that while rare, these heptoses are not exclusively confined to Gram-negative species. researchgate.netnih.gov
Integration into Lipopolysaccharide (LPS) Core Oligosaccharide Regions
Comparative Biological Occurrence and Phylogenetic Distribution
The distribution of D-manno-heptulose and its isomers represents a clear phylogenetic divide. The form found in plants, D-manno-heptulose, is a product of photosynthesis and serves as a transportable carbohydrate. wikipedia.org In contrast, the bacterial kingdom has harnessed specific stereoisomers of this heptose for a structural role. Gram-negative bacteria, in particular, rely on a highly conserved biosynthetic pathway to produce L-glycero-D-manno-heptose for the construction of their protective outer membrane. frontiersin.orgplos.org This makes the heptose biosynthesis pathway a key distinction between these prokaryotes and eukaryotes.
The data suggests that this compound itself is a eukaryotic metabolite, specifically from plants. Its structural isomers, however, are hallmarks of the bacterial world, essential for the survival and pathogenesis of many Gram-negative species. nih.govplos.org
Data Tables
Table 1: Occurrence of D-manno-heptulose in Eukaryotic Organisms
| Organism | Tissue/Location | Role/Metabolite | Citation |
|---|---|---|---|
| Avocado (Persea americana) | Tissue dry weight, Phloem, Mesocarp, Seed | Transport sugar, Interconverts with perseitol | wikipedia.orgnih.gov |
| Alfalfa (Medicago sativa) | Plant tissues | Natural occurrence | wikipedia.org |
| Fig (Ficus sp.) | Plant tissues | Natural occurrence | wikipedia.org |
Table 2: Occurrence of D-manno-heptose Isomers in Prokaryotic Systems
| Bacterial Genus/Species | Heptose Isomer | Location | Role/Significance | Citation |
|---|---|---|---|---|
| Escherichia coli | L-glycero-D-manno-heptose | LPS Inner Core | Structural integrity, Conserved component | nih.govnih.gov |
| Salmonella spp. | L-glycero-D-manno-heptose | LPS Inner Core | Structural integrity, Virulence factor | nih.govplos.org |
| Neisseria spp. | L-glycero-D-manno-heptose | LPS Inner Core | Structural integrity, Virulence factor | nih.govplos.org |
| Pseudomonas aeruginosa | D-glycero-D-manno-heptose | Lipopolysaccharide | LPS component | nih.gov |
| Shigella flexneri | L-glycero-D-manno-heptose | LPS Inner Core | Virulence factor | nih.govplos.org |
| Helicobacter pylori | L-glycero-D-manno-heptose | LPS Inner Core | PAMP recognition | nih.gov |
Biosynthetic Pathways and Intermediary Metabolism of Alpha D Manno Heptulopyranose
D-Sedoheptulose 7-Phosphate as a Central Precursor in Heptose Biosynthesis
The journey to alpha-D-manno-heptulopyranose begins with a key precursor molecule: D-sedoheptulose 7-phosphate (S-7-P) . This seven-carbon ketose phosphate (B84403) is a central intermediate in the pentose (B10789219) phosphate pathway, a fundamental metabolic route in most organisms. morf-db.orgmdpi.com Its strategic position allows it to be siphoned off for the synthesis of higher-carbon sugars like heptoses. mdpi.com
In both Gram-negative and some Gram-positive bacteria, S-7-P serves as the foundational building block for the biosynthesis of nucleotide-activated heptoses, which are essential for the construction of lipopolysaccharide (LPS) in Gram-negative bacteria and other cell surface glycans. cas.cnnih.gov Research has demonstrated that the heptose moieties of various natural products, such as the anticancer agent septacidin (B1681074) and the anthelmintic hygromycin B, are derived from D-sedoheptulose 7-phosphate, highlighting its significance as a common precursor. pnas.orgmedchemexpress.com
Elucidation of Enzymatic Conversion Steps in Nucleotide-Activated Heptose Formation
The transformation of D-sedoheptulose 7-phosphate into a nucleotide-activated heptose is a multi-step enzymatic cascade. This process involves a series of precisely orchestrated reactions catalyzed by specific enzymes, each playing a critical role in modifying the sugar molecule.
GmhA-Mediated Isomerization and Initial Phosphorylation Events
The first committed step in this pathway is the isomerization of D-sedoheptulose 7-phosphate, a ketose, into an aldose, D-glycero-D-manno-heptose 7-phosphate . researchgate.net This crucial conversion is catalyzed by the enzyme sedoheptulose (B1238255) 7-phosphate isomerase , commonly known as GmhA . uniprot.org Structural and biochemical studies suggest that GmhA functions through an enediol-intermediate mechanism. researchgate.net The product of this reaction is a racemic mixture of D-glycero-alpha-D-manno-heptose 7-phosphate and D-glycero-beta-D-manno-heptose 7-phosphate. uniprot.org
Following isomerization, the next key event is phosphorylation at the C1 position. In many bacteria, this is carried out by a bifunctional enzyme. For instance, in Escherichia coli, the enzyme HldE possesses a kinase domain that phosphorylates D-glycero-D-manno-heptose 7-phosphate to form D-glycero-β-D-manno-heptose 1,7-bisphosphate . nih.gov
Subsequent Phosphokinase (GmhB) and Phosphatase (GmhC) Activities
The pathway continues with the involvement of a phosphatase. The enzyme GmhB , a D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase, specifically removes the phosphate group from the C-7 position of D-glycero-β-D-manno-heptose 1,7-bisphosphate. nih.govgenome.jp This dephosphorylation step yields D-glycero-β-D-manno-heptose 1-phosphate . nih.gov
In a distinct pathway observed in the Gram-positive bacterium Aneurinibacillus thermoaerophilus, a different set of enzymes, GmhB (a phosphokinase) and GmhC (a phosphatase), are involved. nih.gov GmhB phosphorylates D-glycero-D-manno-heptose 7-phosphate to form D-glycero-D-manno-heptose 1,7-bisphosphate. nih.govresearchgate.net Subsequently, the phosphatase GmhC removes the phosphate group at the C-7 position, producing D-glycero-alpha-D-manno-heptose 1-phosphate . nih.govresearchgate.net
Pyrophosphorylase (GmhD) Catalysis in Nucleotide Sugar Synthesis (e.g., GDP-D-glycero-alpha-D-manno-heptose)
The final step in the formation of the activated heptose is the attachment of a nucleotide. This is catalyzed by a pyrophosphorylase. In the pathway leading to GDP-activated heptose, the enzyme GmhD , a D-glycero-alpha-D-manno-heptose 1-phosphate guanylyltransferase, utilizes guanosine (B1672433) triphosphate (GTP) to activate D-glycero-alpha-D-manno-heptose 1-phosphate. nih.govacs.org This reaction results in the formation of GDP-D-glycero-alpha-D-manno-heptose . nih.govresearchgate.net
In the pathway for ADP-activated heptose, the bifunctional enzyme HldE, after its initial kinase activity, utilizes its adenylyltransferase domain to convert D-glycero-β-D-manno-heptose 1-phosphate to ADP-D-glycero-D-manno-heptose . nih.gov
Alternative and Undetermined Biosynthetic Routes for Heptuloses
While the pathway starting from D-sedoheptulose 7-phosphate is well-established, there is evidence of alternative and less-defined routes for heptulose biosynthesis. For example, in the biosynthesis of hygromycin B, an isomerase called HygP recognizes S-7-P and, in conjunction with enzymes from the E. coli LPS pathway, converts it to ADP-D-glycero-β-D-altro-heptose. nih.gov This suggests that variations in the initial isomerization step can lead to different heptose isomers.
Furthermore, the biosynthesis of certain complex heptoses found in the capsular polysaccharides of bacteria like Campylobacter jejuni involves modifications of the primary heptose structure. acs.org These modifications can include dehydrations and epimerizations at various carbon positions, leading to a diverse array of heptose derivatives. acs.org The precise enzymatic machinery and regulatory networks for many of these alternative pathways are still under active investigation.
Regulatory Mechanisms Governing Heptose Metabolic Flux
The flow of metabolites through the heptose biosynthetic pathway is tightly regulated to meet the cell's needs for cell wall components and other glycoconjugates. This regulation can occur at multiple levels.
One key regulatory point is the availability of the precursor, D-sedoheptulose 7-phosphate, which is controlled by the activity of the pentose phosphate pathway. researchgate.net The expression of the genes encoding the biosynthetic enzymes, such as gmhA, hldE, and gmhB, is also subject to regulation. researchgate.net
Recent studies have highlighted the role of metabolites themselves in regulating the pathway. For instance, ADP-heptose, an intermediate in the LPS biosynthesis pathway, has been identified as a pathogen-associated molecular pattern (PAMP) that can activate the host's innate immune system. researchgate.net This suggests a complex interplay between bacterial metabolism and host-pathogen interactions. In Helicobacter pylori, the production of proinflammatory heptose metabolites is strain-specific and can be modulated by environmental cues, such as contact with human cells. nih.govresearchgate.net The carbon starvation regulator CsrA has also been implicated in shifting the metabolic flux and influencing heptose biosynthesis. nih.gov
The intricate regulation of heptose metabolism underscores its importance for bacterial survival, virulence, and interaction with the host environment. Further research into these regulatory networks could pave the way for the development of new antimicrobial strategies targeting this essential pathway. researchgate.netnih.gov
Enzymology of Alpha D Manno Heptulopyranose Transformations
Characterization of Enzymes Involved in Heptose Anabolism and Catabolism
Heptose anabolism is a fundamental process, especially in Gram-negative bacteria, where heptoses are critical components of surface polysaccharides like lipopolysaccharide (LPS) and capsular polysaccharides (CPS). acs.orgnih.gov The catabolism of these sugars is less understood but is essential for carbon recycling and energy production. mdpi.com Anabolism and catabolism are tightly regulated to maintain cellular homeostasis, often through the availability of energy molecules like ATP and ADP. wikipedia.orgnih.gov
The biosynthesis of heptose precursors for polysaccharides typically begins with sedoheptulose-7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. researchgate.net A series of enzymatic reactions, including isomerization, phosphorylation, adenylylation or guanylylation, and epimerization, leads to the formation of activated nucleotide sugars such as ADP-L-glycero-β-D-manno-heptose or GDP-D-glycero-α-D-manno-heptose. mdpi.comwikipedia.org These activated sugars are the substrates for glycosyltransferases that build the final polysaccharide structures.
In the human pathogen Campylobacter jejuni, a significant amount of research has identified a cluster of enzymes responsible for producing a variety of modified heptoses for its capsule, which is a key virulence factor. acs.orguwo.canih.gov These enzymes include isomerases, kinases, transferases, epimerases, and reductases. acs.orgnih.gov
Table 1: Key Enzymes in Bacterial Heptose Anabolism
| Enzyme (Gene) | Function | Typical Pathway | Reference |
|---|---|---|---|
| GmhA | Sedoheptulose-7-phosphate isomerase | LPS/CPS Biosynthesis | researchgate.netmdpi.com |
| HldE (GmhC/WaaE) | Bifunctional kinase/adenylyltransferase | LPS Biosynthesis | researchgate.netmdpi.com |
| GmhB | D-glycero-D-manno-heptose-1,7-bisphosphate phosphatase | LPS Biosynthesis | nih.govresearchgate.netpnas.org |
| HddC (GmhC) | D-glycero-α-D-manno-heptose-1-P guanylyltransferase | CPS Biosynthesis | nih.govwikipedia.org |
| HldD (GmhD) | ADP-D-glycero-β-D-manno-heptose 6-epimerase | LPS Biosynthesis | mdpi.com |
Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. uvic.casemanticscholar.orgmdpi.com In the context of heptose metabolism, heptosyltransferases are responsible for incorporating heptose units into the core region of LPS in Gram-negative bacteria. ebi.ac.uk For example, the enzymes WaaC (heptosyltransferase I) and WaaF (heptosyltransferase II) from Escherichia coli are involved in this process, transferring L-glycero-D-manno-heptose to the inner core structure. ebi.ac.uk
Research has also characterized novel glycosyltransferases with activity towards heptoses. A GT homolog from the oral pathogen Fusobacterium nucleatum (Fnu_GT) was found to belong to the GT-2 family and displayed glycosylation activity using UDP-galactose as the donor and heptose as an acceptor sugar. jmb.or.kr The availability of various nucleotide-activated heptoses is critical for studying the function and specificity of these enzymes and for their potential use in synthesizing novel carbohydrates. nserc-crsng.gc.ca
The phosphomannomutase/phosphoglucomutase (PMM/PGM) superfamily comprises enzymes that catalyze the intramolecular transfer of a phosphate group on a sugar substrate, such as the interconversion of glucose-1-phosphate and glucose-6-phosphate. ebi.ac.uk These enzymes are vital for both the synthesis and breakdown of carbohydrates. ebi.ac.uk
A significant interaction with heptuloses has been demonstrated through the study of fluorinated sugar analogues. It was discovered that glucokinase can phosphorylate C-1 fluorinated α-D-gluco-heptuloses, and these phosphorylated products act as inhibitors of both α-phosphomannomutase/phosphoglucomutase (αPMM/PGM) and β-phosphoglucomutase (βPGM). acs.org The potency of inhibition was found to be inversely correlated with the degree of fluorination, and structural studies confirmed that the inhibitor binds directly to the active site of αPMM. acs.org This finding highlights a direct link between a derivative of a ketoheptose and the function of the PMM/PGM enzyme superfamily.
Hexokinases are enzymes that phosphorylate hexoses, a critical first step in glucose metabolism. wikipedia.org The ketoheptose D-manno-heptulose, which is the non-cyclic form of alpha-D-manno-heptulopyranose, is a well-documented competitive inhibitor of hexokinase. nih.govfrontiersin.org By competing with glucose for the enzyme's active site, it effectively prevents the entry of glucose into the glycolytic pathway. frontiersin.orgebi.ac.ukebi.ac.uk
While D-manno-heptulose acts as an inhibitor, related heptuloses can be substrates for certain phosphotransferases. For instance, glucokinase, a specific isoform of hexokinase found primarily in the liver and pancreas, is capable of phosphorylating a range of C-1 fluorinated α-D-gluco-heptuloses. acs.org Furthermore, other phosphotransferases play key roles in heptose anabolism. The bifunctional enzyme HldE possesses a kinase domain that phosphorylates D-glycero-D-manno-heptose 7-phosphate to form D-glycero-β-D-manno-heptose 1,7-bisphosphate, a crucial step in the biosynthesis of ADP-heptose for LPS. mdpi.com
Phosphomannomutase/Phosphoglucomutase (PMM/PGM) Superfamily Interactions
Detailed Mechanistic Analyses of Heptose-Processing Enzymes
The enzymes that modify heptoses employ diverse catalytic mechanisms. For example, the 4,6-dehydratases found in C. jejuni function through a multi-step process involving an NAD+-dependent oxidation at the C4 position, followed by the elimination of water from C5 and C6, and finally an NADH-dependent reduction. nih.gov
Enzymes of the PMM/PGM superfamily, which are part of the larger haloalkanoic acid dehalogenase superfamily (HADSF), utilize a two-step phosphoryl transfer mechanism. beilstein-institut.denih.gov This process involves the formation of a covalent aspartyl-phosphate intermediate and a bisphosphorylated sugar intermediate. nih.gov The HADSF core domain contains the conserved catalytic machinery, including an aspartate residue that acts as the nucleophile. pnas.orgbeilstein-institut.de
Epimerases, which alter the stereochemistry at a single carbon center, are also central to generating heptose diversity. Studies on the epimerases DdahB and MlghB from C. jejuni have used site-directed mutagenesis to probe their active sites and identify alternative catalytic residues, providing insight into their reaction mechanisms. nih.govresearchgate.net
Substrate Specificity and Allosteric Regulation of Key Enzymes
Enzymes involved in heptose metabolism often exhibit high substrate specificity. The epimerases (DdahB, MlghB) and reductases (DdahC, MlghC) from C. jejuni are highly specific for their heptose substrates and show very little activity with corresponding hexose (B10828440) (mannose) substrates. nih.govresearchgate.net This specificity ensures the correct modified heptoses are synthesized for incorporation into the capsular polysaccharide. nserc-crsng.gc.ca Similarly, the kinase domain of the HldE enzyme demonstrates strict specificity for the 6-hydroxyl and 7-phosphate groups of its substrate.
Table 2: Substrate Specificity of Selected Heptose-Modifying Enzymes
| Enzyme | Organism | Preferred Substrate(s) | Inefficient/Non-Substrate(s) | Reference |
|---|---|---|---|---|
| DdahB, MlghB, DdahC, MlghC | Campylobacter jejuni | Heptose-based substrates | Mannose-based substrates | nih.govresearchgate.net |
| HldE (kinase domain) | Escherichia coli | D-glycero-D-manno-heptose 7-phosphate | Substrates with modified 6-OH or 7-phosphate groups | |
| TaManD | Thermoplasma acidophilum | D-mannonate, D-mannono-1,4-lactone | Other sugar acids | mdpi.com |
| Hexokinase | Mammalian | Glucose, Fructose, Mannose | D-manno-heptulose (acts as inhibitor) | nih.govfrontiersin.org |
Structure-Function Relationships of Heptose-Modifying Enzymes
Understanding the three-dimensional structure of enzymes is paramount to elucidating their function and mechanism. uwo.cauwo.ca X-ray crystallography and structural modeling have revealed key features of several heptose-modifying enzymes.
The epimerases DdahB and MlghB from C. jejuni possess a jellyroll fold, which is characteristic of the cupin superfamily of proteins. nih.govresearchgate.net In contrast, the reductases DdahC and MlghC contain a Rossman fold, a catalytic triad (B1167595) of amino acids, and a small C-terminal domain, which is typical of the short-chain dehydratase reductase (SDR) family of enzymes. nih.govresearchgate.net
For these C. jejuni enzymes, integrating structural information with site-directed mutagenesis has allowed researchers to identify specific amino acid residues that are crucial for substrate binding and catalytic activity. nih.gov This knowledge can be exploited to engineer enzymes with novel specificities or to design inhibitors for therapeutic purposes. nserc-crsng.gc.canih.gov
The broader HADSF superfamily, which includes enzymes like PMM and the phosphatase GmhB, shares a common structural architecture. pnas.orgbeilstein-institut.de They are composed of a core Rossmannoid fold domain that houses the catalytic machinery and a variable "cap" domain that inserts into the active site to provide substrate specificity. pnas.orgbeilstein-institut.denih.gov This modular design allows for the evolution of diverse functions within the same structural scaffold.
Advanced Chemical Synthesis and Derivatization Strategies for Research Applications
Stereoselective Total Synthesis of alpha-D-Manno-Heptulopyranose and its Stereoisomers
The total synthesis of this compound and its stereoisomers, such as L-glycero-D-manno-heptose, is a complex undertaking that requires precise control over multiple chiral centers. Researchers have devised several strategies, often starting from more common, readily available monosaccharides.
One prominent approach begins with D-mannose. rsc.orgrsc.org For instance, a stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) has been described starting from D-mannose. rsc.org A key feature of this synthesis is the elongation to a seven-carbon chain using a mannurono-2,6-lactone intermediate, with the stereochemistry at the C-6 position being controlled by the substrate itself. rsc.org Another strategy involves the indium-mediated diastereoselective acyloxyallylation of unprotected aldoses, which has been applied to the synthesis of L-glycero-D-manno-heptose from L-lyxose. nih.gov This method is particularly noteworthy for its potential scalability. nih.govfrontiersin.org
Key challenges in these syntheses include the stereocontrolled introduction of substituents at each chiral center and the regioselective protection and deprotection of multiple hydroxyl groups. An orthoester-based methodology has been developed to systematically differentiate the hydroxyl groups on both the L-glycero and D-glycero-D-manno heptose scaffolds, facilitating the synthesis of complex derivatives. frontiersin.org The ultimate goal of these synthetic efforts is to produce structurally pure heptoses and their stable, crystalline derivatives, such as peracetylated forms, which are more suitable for storage and further chemical manipulation. nih.govfrontiersin.org
Rational Design and Synthesis of Functionalized Heptose Analogs
To probe the biological functions of heptoses, researchers design and synthesize modified analogs that can act as molecular tools. These functionalized heptoses can be used to study enzyme mechanisms, map metabolic pathways, or develop potential therapeutic agents. mdpi.compitt.edursc.org
Anhydro-heptulopyranose scaffolds are valuable synthetic intermediates and structural motifs. These compounds, which feature an additional ring formed by an intramolecular ether linkage, have restricted conformations that can be useful for studying structure-activity relationships. For example, 2,6-anhydro-heptulopyranose derivatives have been synthesized and used in the creation of various analogs. mdpi.comnih.gov The synthesis of these bicyclic structures often involves intramolecular cyclization reactions, driven by the strategic placement of leaving groups and nucleophilic hydroxyl groups within the heptose backbone. cdnsciencepub.com These rigid scaffolds have been explored in various contexts, including as potential inhibitors of enzymes like glycogen (B147801) phosphorylase. academie-sciences.fr
In biological systems, heptoses are typically activated as nucleotide sugars before being incorporated into larger glycans. semanticscholar.org The most common forms are guanosine (B1672433) diphosphate (B83284) (GDP)-heptoses and adenosine (B11128) diphosphate (ADP)-heptoses. semanticscholar.orgasm.org The biosynthesis of these molecules starts from sedoheptulose (B1238255) 7-phosphate and involves a series of enzymatic reactions catalyzed by isomerases, kinases, phosphatases, and nucleotidyltransferases. asm.orguwo.caresearchgate.net
Chemical and chemoenzymatic methods have been developed to synthesize these crucial molecules in the lab. For example, GDP-d-glycero-α-d-manno-heptose has been prepared enzymatically on a large scale from sedoheptulose 7-phosphate for use in further studies. uwo.canih.gov The synthesis of ADP-L-glycero-β-D-manno-heptose, a key precursor for the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria, has also been elucidated, involving enzymes such as GmhA, HldE, and GmhB. asm.orgnih.gov Access to synthetic nucleotide-activated heptoses is indispensable for studying the glycosyltransferases that assemble the bacterial LPS core. semanticscholar.orgnih.gov
To visualize and track heptose-containing glycans in living systems, researchers incorporate reporter tags into heptose structures. This strategy involves synthesizing heptose analogs that contain a small, bioorthogonal functional group, such as an azide (B81097) or an alkyne. nih.gov These tagged sugars are fed to cells, where they are metabolically incorporated into glycans. nih.gov Subsequently, the tagged glycans can be visualized by reacting them with a complementary probe, such as a fluorescent dye, via a highly specific bioorthogonal reaction (e.g., a "click" reaction). nih.govresearchgate.net
This approach requires careful design to ensure the modified heptose is recognized and processed by the cell's metabolic machinery. nih.gov While specifically reported for other bacterial sugars like 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), the same principles are applied to develop heptose-based reporters. researchgate.net These tools are powerful for studying the dynamics of bacterial cell wall synthesis and for potential diagnostic applications. nih.gov
Synthesis of Nucleotide Sugar Derivatives (e.g., GDP-Heptoses)
Chemoenzymatic Approaches for Accessing Complex Heptose-Containing Oligosaccharides
The synthesis of complex oligosaccharides containing multiple heptose units is a formidable challenge for purely chemical methods due to the need for intricate protecting group strategies and the difficulty of forming stereospecific glycosidic bonds. Chemoenzymatic synthesis offers a powerful alternative by combining the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymes. semanticscholar.orgfrontiersin.org
In a typical chemoenzymatic approach, chemically synthesized heptose building blocks, often in their activated nucleotide sugar form (e.g., GDP-heptose), serve as donor substrates for specific glycosyltransferases. frontiersin.orguu.nl These enzymes then catalyze the transfer of the heptose unit to a specific acceptor, which can be another sugar or a growing oligosaccharide chain, with perfect control over the linkage position and stereochemistry. semanticscholar.org This strategy has been employed to construct complex structures, including domains of heparan sulfate (B86663) and various bacterial glycans. uu.nl The method is highly efficient and proceeds under mild, aqueous conditions, avoiding the pitfalls of traditional carbohydrate chemistry. frontiersin.org
Development of Scalable Synthetic Methodologies for Research Materials
A major bottleneck in the study of heptose biology has been the limited availability of the required sugars. mdpi.comnih.gov Early methods for obtaining heptoses involved extraction and hydrolysis of bacterial LPS, which is laborious and yields only small quantities. researchgate.net Consequently, there has been a significant drive to develop practical, large-scale chemical syntheses.
Researchers have successfully optimized synthetic routes to produce gram-scale quantities of heptose derivatives. nih.govmdpi.comnih.gov One successful approach developed a four-step sequence from L-lyxose to produce over 40 grams of a crystalline, stable acetylated derivative of L-glycero-α-D-manno-heptopyranose. nih.gov Another optimized synthesis produced a gram-scale amount of a phosphorylated D-glycero-α-D-gluco-heptoside derivative from the inexpensive starting material D-glucose, significantly improving efficiency by reducing the number of synthetic steps. mdpi.comnih.gov These scalable methods are crucial for making heptoses and their derivatives readily available as research materials for extensive biological screening, immunological studies, and the development of novel vaccines and antibiotics. frontiersin.orgmdpi.com
Structural Biology and Molecular Recognition of Alpha D Manno Heptulopyranose
Conformational Dynamics and Preferred Orientations in Biological Milieu
The three-dimensional structure and flexibility of alpha-D-manno-heptulopyranose are fundamental to its biological function. In a biological environment, the pyranose ring is not static but exists in a dynamic equilibrium of various conformations. The most stable conformations for pyranose rings are typically the chair forms. For a mannose configuration, the 4C1 and 1C4 chair conformations are predominant.
While specific studies on the conformational free-energy landscape of this compound are limited, insights can be drawn from related manno-configured sugars. For instance, computational studies on β-D-mannopyranose have revealed that the 1S5 skew-boat conformation is among the most stable and is considered a pre-activated state for enzymatic catalysis. nih.gov This suggests that non-chair conformations may also be biologically relevant for this compound, particularly in the context of enzyme binding where the substrate may be distorted to facilitate a reaction.
The orientation of the hydroxymethyl group at the anomeric carbon (C2) and the other hydroxyl groups will significantly influence its interactions with water and biological macromolecules. The preferred orientation will be one that maximizes favorable hydrogen bonding and minimizes steric hindrance within a binding pocket.
Intermolecular Interactions with Biological Macromolecules
The biological effects of this compound are mediated by its interactions with proteins and other macromolecules. These interactions are governed by the principles of molecular recognition, where the shape and chemical properties of the sugar are complementary to a specific binding site.
Carbohydrate-Protein Binding Specificity and Thermodynamics
The specificity of carbohydrate-protein binding is determined by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. The D-manno configuration of this compound presents a specific spatial arrangement of hydroxyl groups that can be recognized by mannose-specific binding proteins (lectins) or enzymes.
D-manno-heptulose, the parent compound of this compound, is known to be an inhibitor of hexokinase. ebi.ac.ukebi.ac.ukebi.ac.uk This inhibition is a direct result of its binding to the enzyme's active site, preventing the phosphorylation of glucose. The thermodynamic parameters of this interaction, while not fully detailed in available literature, would provide valuable information on the mechanism of inhibition.
Role in Complex Glycan Assembly and Higher-Order Structures
While there is limited direct evidence of this compound being a common building block of complex glycans in higher organisms, unusual sugars, including heptoses, are known components of bacterial polysaccharides. For example, L-glycero-D-manno-heptose is a key constituent of the inner core region of lipopolysaccharides (LPS) in many Gram-negative bacteria. nih.gov
Structural Elucidation via Advanced Spectroscopic and Diffraction Techniques
The detailed structural analysis of this compound and its role in biological systems relies on a suite of advanced analytical methods. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are particularly powerful in this regard. A crystal structure for this compound is available in the Cambridge Structural Database (CCDC Number: 856178), providing precise bond lengths and angles in the solid state. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a primary tool for determining the structure and conformation of carbohydrates in solution, which is more representative of the biological milieu.
A key feature in the 1H NMR spectrum that distinguishes a ketoheptose like this compound from an aldoheptose is the absence of a signal for an anomeric proton, which typically appears in the δ 4.5–5.5 ppm range for aldoses. Instead, the signals for the protons on the carbons adjacent to the ketone group would be informative.
13C NMR is also highly valuable, with the chemical shift of the anomeric carbon and other ring carbons being sensitive to the ring conformation and the configuration of the hydroxyl groups. The anomeric carbon (C2) of a ketose will have a characteristic chemical shift that differs significantly from that of an aldose anomeric carbon (C1).
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for the complete assignment of all proton and carbon signals and for determining the connectivity and stereochemistry of the molecule.
Table 1: Predicted Distinguishing NMR Features for this compound
| Feature | Expected Observation for this compound | Comparison with an Aldoheptose (e.g., D-mannoheptose) |
| Anomeric Proton (1H NMR) | Absent | Present (typically δ 4.5–5.5 ppm) |
| Anomeric Carbon (13C NMR) | Resonates as a quaternary carbon (C2) at a distinct chemical shift | Resonates as a methine carbon (C1) |
| Protons near Ketone | Distinct chemical shifts for protons on C1 and C3 | No ketone group present |
This table is based on general principles of NMR spectroscopy of carbohydrates.
Mass Spectrometry (MS) for Glycan Sequencing and Characterization
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and composition of carbohydrates. When coupled with fragmentation techniques (MS/MS), it can provide information about the sequence and branching of oligosaccharides.
For a single molecule of this compound, high-resolution mass spectrometry can confirm its elemental composition (C7H14O7). nih.gov When part of a larger glycan, MS/MS fragmentation patterns can help to identify its presence. The fragmentation of glycosidic bonds and cross-ring cleavages produce characteristic ions. The mass difference between adjacent peaks in a fragmentation spectrum can reveal the identity of the monosaccharide units. The presence of a heptulose would be indicated by a mass corresponding to a seven-carbon sugar.
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C7H14O7 | nih.gov |
| Molecular Weight | 210.18 g/mol | nih.gov |
| Monoisotopic Mass | 210.07395278 Da | nih.gov |
X-ray Crystallography of Heptose-Protein Complexes
As of the latest available data, there are no published crystal structures of proteins in complex with this compound. Consequently, a data table and detailed research findings for this specific compound cannot be generated.
Analytical Methodologies for Alpha D Manno Heptulopyranose Research
Chromatographic Separations (e.g., HPLC, GC-MS) for Isolation and Quantification
Chromatographic techniques are fundamental to the study of alpha-D-manno-heptulopyranose, enabling its separation from complex biological mixtures and its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods in this context.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of carbohydrates like D-manno-heptulose. nih.gov A study focusing on avocado cultivars utilized HPLC to successfully separate and quantify D-manno-heptulose along with other sugars. nih.gov More recent advancements have led to the development of robust HPLC methods for the simultaneous determination of various monosaccharides, including mannose, in biological fluids like serum. frontiersin.org These methods often involve a derivatization step to enhance detection, followed by separation on a specialized column, such as a Poroshell EC-C18. frontiersin.org The use of gradient elution with mobile phases like ammonium (B1175870) acetate-acetic acid and acetonitrile (B52724) allows for the effective separation of these closely related sugar molecules. frontiersin.org The reliability of these HPLC methods is confirmed through rigorous validation, ensuring they meet criteria for linearity, precision, recovery, and stability. frontiersin.org For instance, a validated HPLC method for mannose demonstrated excellent linearity over a wide concentration range and high reproducibility. frontiersin.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another indispensable tool for carbohydrate analysis, particularly for volatile compounds. frontiersin.org For non-volatile sugars like this compound, a derivatization step, such as silylation, is necessary to make them volatile and thermally stable for GC analysis. cabidigitallibrary.org This technique allows for the separation of different anomeric forms (α and β) and ring structures (pyranose and furanose) of the sugar. cabidigitallibrary.org GC-MS has been effectively used in the untargeted metabolic profiling of various biological samples, identifying a wide range of metabolites including numerous sugars. frontiersin.org The coupling of gas chromatography with mass spectrometry provides both separation and structural information, making it a powerful technique for identifying and quantifying specific carbohydrates in complex mixtures. cabidigitallibrary.org For example, GC-MS has been used to identify and analyze the chemical constituents in various natural products. researchgate.net
Below is an interactive data table summarizing key parameters of a validated HPLC method for mannose quantification, a closely related monosaccharide.
| Parameter | Value |
| Linearity Range | 0.5–500 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1.25 µg/mL |
| Lower Limit of Detection (LLOD) | 0.31 µg/mL |
| Accuracy | 96-104% |
| Reproducibility (RSD) | <10% |
This data is based on a validated HPLC-MS/MS method for D-mannose quantification. nih.gov
Advanced Spectrometric Techniques for Structural Characterization
The definitive structural elucidation of this compound relies on advanced spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For carbohydrates, ¹H and ¹³C NMR are crucial for determining the anomeric configuration (α or β), the ring size (pyranose or furanose), and the stereochemistry of the hydroxyl groups. In the case of ketoheptoses like this compound, the absence of an anomeric proton signal (typically found between δ 4.5–5.5 ppm in aldoses) is a key distinguishing feature. Instead, specific shifts related to the ketone group are observed. researchgate.net Two-dimensional NMR techniques, such as COSY and HMQC, are often employed to establish the connectivity between protons and carbons, allowing for a complete assignment of the molecule's structure.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition with high accuracy. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from non-volatile molecules like carbohydrates. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer further structural insights by revealing how the molecule breaks apart.
Infrared (IR) spectroscopy can also provide complementary structural information. Analysis of the IR spectra of monosaccharides can help identify the presence of different functional groups and can be used to study the equilibrium between different anomeric forms in solution. nih.gov
| Technique | Information Obtained |
| ¹H NMR | Proton environment, anomeric configuration, coupling constants |
| ¹³C NMR | Carbon skeleton, presence of ketone group |
| 2D NMR (COSY, HMQC) | Connectivity between protons and carbons |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition |
| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation patterns |
| Infrared (IR) Spectroscopy | Functional groups, anomeric equilibrium |
Isotopic Labeling Approaches for Tracing Metabolic Pathways and Turnover
Isotopic labeling is a powerful methodology used to trace the metabolic fate of this compound within a biological system. symeres.com This approach involves introducing a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into the molecule. symeres.com The labeled compound is then introduced to cells or organisms, and its transformation into other metabolites can be tracked over time. biorxiv.org
This technique provides invaluable information on:
Metabolic Pathways: By tracking the incorporation of the isotope into downstream metabolites, researchers can elucidate the specific biochemical pathways in which this compound participates. symeres.comosti.gov
Metabolic Flux: The rate at which the labeled compound is consumed and converted into other molecules can be quantified, providing a measure of the metabolic flux through a particular pathway. nih.gov
Metabolite Turnover: The rate of synthesis and degradation of the compound can be determined by monitoring the appearance and disappearance of the labeled form.
The analysis of isotopically labeled metabolites is typically performed using mass spectrometry or NMR spectroscopy. symeres.comnih.gov These techniques can distinguish between the labeled and unlabeled forms of the molecules, allowing for precise quantification of the extent of isotope incorporation. nih.gov For example, a mixture of [1-¹³C]glucose and uniformly labeled [¹³C₆]glucose has been used to study intracellular flux distributions. nih.gov While the provided search results focus on the general application of isotopic labeling in metabolomics, the principles are directly applicable to the study of this compound.
Glycan Array and Microarray Technologies for Interaction Profiling
Glycan arrays are high-throughput platforms used to profile the interactions between carbohydrates and other molecules, such as proteins, antibodies, or even whole cells. mq.edu.auraybiotech.com These arrays consist of a series of different glycan structures, including potentially this compound or its derivatives, immobilized on a solid surface. sinica.edu.tw
The primary applications of glycan array technology in the context of this compound research include:
Identifying Binding Partners: By exposing the array to a biological sample (e.g., cell lysate, serum), researchers can identify which proteins or other molecules specifically bind to this compound. raybiotech.com
Characterizing Lectin Specificity: Lectins are proteins that bind to specific carbohydrate structures. Glycan arrays can be used to determine the binding specificity of lectins for this compound and related glycans. zbiotech.com For example, the lectin Concanavalin A (Con A) is known to bind to α-D-mannose residues. sinica.edu.tw
Profiling Enzyme Activity: The substrate specificity of enzymes involved in glycan metabolism, such as glycosyltransferases and glycosidases, can be assessed using glycan arrays. raybiotech.com
The binding events on the array are typically detected using fluorescence, allowing for the quantification of the interaction strength. zbiotech.com The development of diverse glycan arrays, containing hundreds of different synthetic and natural glycan structures, has significantly advanced our ability to study the complex world of carbohydrate interactions. raybiotech.comsinica.edu.tw
| Technology | Application |
| Glycan Array | Profiling interactions with proteins, antibodies, and cells |
| Lectin Array | Studying glycosylation profiles of various biomolecules |
| Oligomannose Glycan Array | Detailed study of interactions with mannose-binding proteins |
Synthetic Biology and Metabolic Engineering for Alpha D Manno Heptulopyranose Production and Modification
Engineering Microbial Chassis for Enhanced Biosynthesis of Heptoses
The efficient production of heptoses, including D-glycero-D-manno-heptose, a precursor to alpha-D-manno-heptulopyranose, relies on the optimization of microbial host organisms, often referred to as "chassis". nih.gov Common chassis organisms for metabolic engineering include Escherichia coli and various species of Streptomyces. nih.govscienceopen.com The goal is to create a "minimum genome factory" by removing non-essential genes to improve growth and production characteristics. scienceopen.com
The biosynthesis of GDP-D-glycero-α-D-manno-heptose has been elucidated, involving a four-step enzymatic pathway. nih.gov This pathway can be engineered into a suitable microbial host to enhance production. The key enzymes in this pathway are:
| Enzyme | Function | Gene |
| Isomerase | Converts D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate | GmhA |
| Phosphokinase | Adds a phosphate (B84403) group to form D-glycero-D-manno-heptose 1,7-bisphosphate | GmhB |
| Phosphatase | Removes the phosphate at the C-7 position to yield D-glycero-α-D-manno-heptose 1-phosphate | GmhC |
| Pyrophosphorylase | Activates the heptose 1-phosphate with GTP to produce GDP-D-glycero-α-D-manno-heptose | GmhD |
This table summarizes the key enzymes and their functions in the biosynthesis of GDP-D-glycero-α-D-manno-heptose. nih.gov
By overexpressing the genes encoding these enzymes in a microbial chassis, the biosynthetic flux towards heptose production can be significantly increased. nih.gov Further enhancements can be achieved by optimizing codon usage, promoter strength, and ribosome binding sites for each gene in the pathway.
Design and Construction of Novel Biosynthetic Pathways for Unnatural Heptose Derivatives
The modular nature of biosynthetic pathways allows for the design and construction of novel routes to produce "unnatural" heptose derivatives. leibniz-hki.de This involves combining enzymes from different organisms or engineering existing enzymes to have altered substrate specificities. For instance, the enzymatic machinery from Campylobacter jejuni has been shown to produce a variety of GDP-activated heptoses, including different stereoisomers of GDP-6-deoxy-heptose and GDP-3,6-dideoxy-heptoses, starting from D-sedoheptulose-7-phosphate. acs.org
Researchers have successfully mixed and matched enzymes such as C4-dehydrogenases, C4,6-dehydratases, epimerases, and reductases to create novel GDP-heptose modifications. acs.org This "plug-and-play" approach allows for the generation of a diverse range of heptose derivatives that are not found in nature. The key to this strategy is the understanding of enzyme function and the ability to predict how different enzymatic modules will interact.
Biocatalytic Systems for Regiospecific and Stereoselective Heptose Transformations
Biocatalysis offers a powerful toolkit for the precise modification of heptose structures, enabling reactions with high regio- and stereoselectivity that are often challenging to achieve through traditional chemical synthesis. eolss.netmt.com Enzymes can operate under mild conditions and exhibit exquisite specificity, making them ideal for complex carbohydrate chemistry. mt.com
A key challenge in heptose chemistry is the selective modification of one of its many hydroxyl groups. Biocatalytic systems can address this through the use of enzymes that recognize specific positions on the sugar ring. For example, kinases can specifically phosphorylate certain hydroxyl groups, while glycosyltransferases can add other sugar moieties at defined locations.
Protecting group chemistry is often used in conjunction with biocatalysis to achieve specific transformations. A notable example is the use of a 6,7-O-(1,1,3,3-tetraisopropyl-1,3-disiloxane-1,3-diyl) (TIPDS) protecting group. acs.orgacs.org Regioselective cleavage of this group allows for straightforward access to the 7-hydroxyl group for subsequent glycosylation. acs.org This strategy has been instrumental in the synthesis of various α-(1→3)- and α-(1→7)-linked LPS heptose fragments. acs.org
The stereochemistry of heptoses can also be controlled using biocatalytic methods. For example, a general and stereospecific homologation strategy for synthesizing heptopyranosides has been reported that utilizes proline-catalyzed α-aminoxylation for stereoselective hydroxylation at the C6 position. researchgate.net This allows for the synthesis of both L-glycero- and D-glycero-heptopyranosides with high stereoselectivity. researchgate.net
Applications in Glycoengineering and the Production of Designer Glycoconjugates
Heptoses, including this compound and its derivatives, are crucial components of various glycoconjugates, most notably the lipopolysaccharides (LPS) of Gram-negative bacteria. researchgate.netnih.gov The inner core region of LPS often contains a conserved trisaccharide of L-glycero-D-manno-heptose. nih.gov This makes these structures prime targets for glycoengineering efforts aimed at developing new vaccines and therapeutics.
Glycoengineering involves the modification of glycan structures on proteins, lipids, and other molecules to alter their biological properties. frontiersin.org By producing designer glycoconjugates containing specific heptose structures, it is possible to create molecules with enhanced immunogenicity or that can act as probes to study carbohydrate-protein interactions.
The synthesis of heptose-containing oligosaccharides that mimic fragments of LPS is an active area of research. These synthetic oligosaccharides can be used as well-defined glycoconjugate vaccine candidates. researchgate.net For example, the synthesis of disaccharides such as Glc-(1→3)-Hep4P and Hep-(1→7)-Hep4P has been achieved, representing key structural motifs of the LPS core. acs.org
Evolutionary and Comparative Biochemistry of Heptose Metabolism
Evolutionary Conservation of Heptose Biosynthetic Enzymes and Pathways
The biosynthetic pathway for nucleotide-activated heptoses is a conserved metabolic route found in most Gram-negative bacteria and some Gram-positive bacteria, archaea, and eukaryotes. nih.govresearchgate.netresearchgate.netnih.gov The pathway typically begins with the substrate D-sedoheptulose 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. researchgate.net This precursor is converted into the final nucleotide-activated heptose through a series of enzymatic steps.
The core pathway leading to the formation of D-glycero-D-manno-heptose derivatives involves several key enzymes whose functions are highly conserved. Two different biosynthetic pathways can be distinguished based on the specificity of the kinase and nucleotidylyltransferase steps: the D-α-D-heptose pathway and the L-β-D-heptose pathway. researchgate.net However, the initial isomerase and final phosphatase steps are common to both. researchgate.net
The key enzymes in this conserved pathway include:
Sedoheptulose-7-phosphate isomerase (GmhA): This enzyme catalyzes the initial conversion of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. nih.govnih.gov
Heptose 7-phosphate kinase: This enzyme phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C-1 position to form D-glycero-D-manno-heptose 1,7-bisphosphate. nih.gov In some bacteria like E. coli, this kinase activity is part of a bifunctional enzyme, HldE. nih.gov
Heptose 1,7-bisphosphate phosphatase (GmhB): This enzyme removes the phosphate group from the C-7 position of D-glycero-D-manno-heptose 1,7-bisphosphate, yielding D-glycero-D-manno-heptose 1-phosphate. researchgate.netnih.govtandfonline.com GmhB is a highly conserved member of the haloalkanoic acid dehalogenase (HAD) enzyme superfamily. nih.govresearchgate.net
Heptose 1-phosphate nucleotidyltransferase: This enzyme activates the heptose 1-phosphate with a nucleotide triphosphate (like ATP or GTP) to produce the final activated sugar, such as ADP-D-glycero-β-D-manno-heptose or GDP-D-glycero-α-D-manno-heptose. nih.govacs.org
Recent research has demonstrated that functional nucleotide-diphosphate-heptose biosynthetic enzymes (HBEs) are widely distributed not only in bacteria but also in archaea, eukaryotes, and even some viruses, highlighting the deep evolutionary roots of this metabolic pathway. nih.govresearchgate.net
| Enzyme | Catalyzed Reaction | Conservation Status |
|---|---|---|
| Sedoheptulose-7-phosphate isomerase (GmhA) | D-sedoheptulose 7-phosphate → D-glycero-D-manno-heptose 7-phosphate | Highly conserved across bacteria; part of the core pathway. nih.govnih.gov |
| D-glycero-D-manno-heptose 7-phosphate kinase (e.g., HldE kinase domain) | D-glycero-D-manno-heptose 7-phosphate → D-glycero-D-manno-heptose 1,7-bisphosphate | Conserved; exists as a monofunctional enzyme or as a domain in a bifunctional protein. nih.gov |
| D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase (GmhB) | D-glycero-D-manno-heptose 1,7-bisphosphate → D-glycero-D-manno-heptose 1-phosphate | Highly conserved phosphatase in the HAD superfamily, common to both major heptose pathways. researchgate.netnih.gov |
| Heptose 1-phosphate adenylyl/guanylyltransferase (e.g., HldE transferase domain, GmhD) | D-glycero-D-manno-heptose 1-phosphate + NTP → NDP-heptose + PPi | Conserved, but specificity for NTP (ATP vs. GTP) defines pathway divergence. researchgate.netnih.gov |
| ADP-L-glycero-D-manno-heptose epimerase (HldD/RfaD) | ADP-D-glycero-D-manno-heptose → ADP-L-glycero-D-manno-heptose | Completes the pathway for LPS biosynthesis in many Gram-negative bacteria. nih.gov |
Comparative Genomics and Proteomics of Heptose-Related Metabolic Networks
Comparative genomics has been instrumental in mapping the distribution and organization of heptose biosynthetic pathways across different species. mdpi.com By analyzing the genomes of diverse organisms, researchers can identify conserved gene clusters and variations that point to different functional roles. up.ac.za For instance, the presence of a gene encoding a GDP-D-glycero-D-manno-heptose-specific nucleotidyltransferase suggests a role in S-layer glycoprotein (B1211001) synthesis, whereas an ADP-L-glycero-D-manno-heptose-specific enzyme points towards lipopolysaccharide (LPS) biosynthesis. researchgate.netnih.gov
The genetic organization of the heptose biosynthesis operon can vary. In Helicobacter pylori, the gene cluster has a conserved but counterintuitive arrangement where genes for later steps in the pathway are transcribed first. nih.gov This contrasts with the organization in other bacteria like Campylobacter jejuni. nih.gov Proteomic studies, which identify the actual proteins expressed by an organism, complement genomic data by confirming that the genes identified are actively transcribed and translated into functional enzymes. Together, these "omics" approaches provide a comprehensive view of an organism's metabolic capabilities.
The expansion and contraction of gene families involved in carbohydrate metabolism, as revealed by comparative genomics, have shaped the metabolic adaptability of different species. mdpi.com For example, comparative analysis of arthropod proteomes shows a strong correlation between the repertoire of carbohydrate-active enzymes and the organism's diet, indicating that metabolic networks evolve in response to specific ecological pressures. csic.es
| Organism | Gene Cluster Organization (Example) | Pathway Product | Primary Functional Role |
|---|---|---|---|
| Escherichia coli K-12 | gmhA, hldE, gmhB, hldD | ADP-L-glycero-β-D-manno-heptose | LPS inner core biosynthesis. nih.govbiorxiv.org |
| Aneurinibacillus thermoaerophilus | gmhA, gmhB, gmhC, gmhD (Note: different enzyme names/functions) | GDP-D-glycero-α-D-manno-heptose | S-layer glycoprotein biosynthesis. nih.gov |
| Helicobacter pylori 26695 | hldD, gmhB, hldE, gmhA (HP0859-HP0857) | ADP-L-glycero-β-D-manno-heptose | LPS biosynthesis and virulence. nih.govtandfonline.com |
| Campylobacter jejuni NCTC 11168 | Cluster includes genes for GDP-D-glycero-α-D-manno-heptose synthesis | GDP-D-glycero-α-D-manno-heptose and derivatives | Capsular polysaccharide biosynthesis. acs.orgnih.gov |
Divergence of Heptose Functional Roles and Biosynthetic Adaptations Across Domains of Life
While the core biosynthetic machinery for heptoses is ancient, the functional roles of the resulting metabolites have diverged significantly across the domains of life. This functional divergence is often linked to specific adaptations in the biosynthetic pathways.
Bacteria: In the bacterial domain, the most well-characterized divergence is between the synthesis of L-glycero-D-manno-heptose for the LPS inner core of Gram-negative bacteria and D-glycero-D-manno-heptose for the S-layer glycoproteins of some Gram-positive bacteria. nih.govresearchgate.netfrontiersin.org This split is determined by the nucleotide used for activation (ADP for the L,D-heptose pathway and GDP for the D,D-heptose pathway) and the presence or absence of a C6 epimerase. researchgate.net Heptoseless mutants of Gram-negative bacteria often show increased sensitivity to certain antibiotics and reduced virulence, underscoring the importance of this sugar in membrane integrity. researchgate.net
Archaea: Archaea possess the enzymatic machinery to produce nucleotide-diphosphate-heptoses. nih.govresearchgate.net While their precise structural roles in archaeal cell envelopes are less defined than in bacteria, it has been shown that archaea can produce ADP-heptose, a known immune agonist in mammals. nih.gov Many archaeal metabolic pathways, including those for energy generation, share features more closely related to eukaryotes than to bacteria. libretexts.org
Eukaryotes and Host-Pathogen Interactions: The presence of heptose biosynthetic enzymes in eukaryotes is varied. researchgate.net A critical functional role for a heptose biosynthetic intermediate, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), has been identified in the context of innate immunity. tandfonline.com This molecule, produced by pathogenic bacteria, is recognized as a pathogen-associated molecular pattern (PAMP) by the host cytosolic sensor alpha-protein kinase 1 (ALPK1), triggering an inflammatory response. nih.govresearchgate.netbiorxiv.org This highlights a fascinating evolutionary adaptation where a conserved bacterial metabolite has become a signal for the eukaryotic immune system. Interestingly, while the pathway enzymes are found in many eukaryotes, it appears to have been lost in animals, which instead evolved the ALPK1 receptor to detect the bacterial metabolite. researchgate.net
| Heptose Derivative | Functional Role | Domain of Life | Key Biosynthetic Feature |
|---|---|---|---|
| ADP-L-glycero-β-D-manno-heptose | Structural component of Lipopolysaccharide (LPS) inner core | Bacteria (Gram-negative) | Pathway uses an adenylyltransferase and a C6 epimerase (HldD). nih.gov |
| GDP-D-glycero-α-D-manno-heptose | Structural component of S-layer glycoproteins and capsular polysaccharides | Bacteria (Gram-positive and some Gram-negative) | Pathway uses a guanylyltransferase (GmhD). nih.govnih.gov |
| D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) | Pathogen-Associated Molecular Pattern (PAMP) | Bacteria (as producer), Eukaryotes (as detector) | An intermediate in the conserved heptose pathway, detected by host ALPK1 receptor. tandfonline.combiorxiv.org |
| NDP-Heptoses | Presumed structural roles; production of immune agonists (ADP-heptose) | Archaea, Eukaryotes (non-animal), Viruses | Presence of nucleotide-diphosphate-heptose biosynthetic enzymes (HBEs). nih.govresearchgate.net |
Phylogenetic Analysis of Heptose-Modifying Enzyme Families
Phylogenetic analysis, which studies the evolutionary history and relationships among genes and proteins, offers deep insights into the functional diversification of enzyme families involved in heptose metabolism. By comparing sequences across numerous species, researchers can trace the origins of new functions. nih.govfrontiersin.org
A prominent example is the GmhB phosphatase family. Phylogenetic studies have shown that GmhB enzymes, which catalyze a key step in heptose biosynthesis, are part of the larger HAD superfamily. nih.govnih.gov It is hypothesized that the GmhB enzyme and the histidinol (B1595749) phosphate phosphatase (HisB-N) of histidine biosynthesis in some bacteria evolved from a common, promiscuous ancestral phosphatase. nih.gov Phylogenetic trees of GmhB orthologs reveal distinct clades that correlate with substrate specificity—specifically, a preference for either the α- or β-anomer of D-glycero-D-manno-heptose 1,7-bisphosphate. This anomeric specificity aligns directly with whether the enzyme functions in the GDP-D-glycero-α-D-manno-heptose pathway (for S-layers) or the ADP-L-glycero-β-D-manno-heptose pathway (for LPS). nih.gov
Phylogenetic analysis has also been applied to enzymes that modify the heptose core of LPS. For example, studies of phosphoethanolamine (PEtn) transferases, which add PEtn to the heptose residues, show that the enzymes cluster into distinct phylogenetic groups based on the position they modify (e.g., the 3- or 6-position of the second heptose). researchgate.net This demonstrates that gene duplication and subsequent divergence have allowed for the evolution of enzymes with highly specific functions, enabling the fine-tuning of complex structures like LPS. Furthermore, phylogenetic analysis of sugar epimerases has led to the identification of novel enzyme families, such as the VOC family, which are involved in modifying heptose moieties in specialized secondary metabolites. researchgate.net
| Enzyme Family | Key Findings from Phylogenetics | Implied Evolutionary Pathway |
|---|---|---|
| GmhB Phosphatase (HAD Superfamily) | HisB-N (histidine biosynthesis) and GmhB likely evolved from a common promiscuous ancestor. GmhB orthologs cluster based on α- or β-anomer substrate specificity. nih.govnih.gov | Gene duplication followed by neofunctionalization, leading to specialized enzymes for distinct metabolic pathways (amino acid vs. sugar biosynthesis). |
| Heptosyltransferases (e.g., HepI) | Sequence motifs within the N-terminal domain correlate with differences in the Lipid A structure of the acceptor molecule. researchgate.net | Co-evolution of the transferase enzyme with its specific acceptor substrate, adapting to structural variations in the LPS molecule across different bacterial species. |
| Phosphoethanolamine (PEtn) Transferases | Enzymes cluster into distinct phylogenetic groups that correlate with the specific site of PEtn attachment on the LPS core (e.g., heptose vs. Kdo). researchgate.net | Divergent evolution from a common ancestor to create a suite of enzymes capable of decorating the LPS core at specific positions, likely to modulate interactions with the host environment. |
| Sugar Epimerases (e.g., VOC family) | Phylogenetic analysis identified a previously overlooked family of metal-dependent sugar epimerases involved in heptose modification in secondary metabolites. researchgate.net | Recruitment and specialization of existing enzyme scaffolds (like the VOC architecture) to generate novel carbohydrate structures for specialized biological functions. |
Future Perspectives and Emerging Research Frontiers
Systems Biology Integration for Comprehensive Heptose Metabolome Understanding
The advent of systems biology offers a powerful lens through which to understand the complex roles of heptoses, including alpha-D-manno-heptulopyranose, within the broader metabolic network. By integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—researchers can construct comprehensive models of cellular metabolism. e-enm.orgnih.govresearchgate.net This holistic approach moves beyond the study of individual pathways to elucidate the intricate interplay between different biomolecules. frontiersin.org
Metabolomics, which provides a snapshot of the metabolic state of a biological system, is particularly crucial for systems biology. researchgate.net Changes in the levels of this compound and its derivatives can be correlated with alterations in gene expression and protein abundance, revealing regulatory mechanisms and functional consequences. nih.gov For instance, integrating metabolomic and transcriptomic data can help explain metabolic phenotypes and guide interventions. e-enm.org Genome-scale metabolic models (GEMs) serve as a scaffold for this integration, allowing for the prediction of metabolic fluxes and the identification of key control points in heptose metabolism. e-enm.org
A significant application of this integrated approach is in understanding host-microbiome interactions. The human gut microbiome, for example, contributes significantly to host metabolism, and studying the heptose metabolome in this context can reveal novel symbiotic or pathogenic relationships. e-enm.org By comparing the metabolic profiles of conventionally raised and germ-free organisms, researchers can identify specific contributions of the microbiome to host heptose metabolism. e-enm.org
Recent discoveries have highlighted the widespread distribution of nucleotide-diphosphate-heptose biosynthetic enzymes (HBEs) across bacteria, archaea, eukaryotes, and viruses. nih.govresearchgate.netresearchgate.net This suggests that heptose metabolites play a much broader range of biological roles than previously understood. researchgate.net A systems biology approach is essential to unravel these diverse functions, from their role as pathogen-associated molecular patterns (PAMPs) that trigger innate immune responses to their potential as building blocks for complex biomolecules in different kingdoms. nih.govresearchgate.net
| Omics Level | Information Gained | Relevance to this compound |
| Genomics | Identifies genes for heptose biosynthesis, transport, and modification. | Understanding the genetic basis for the production and utilization of this compound. |
| Transcriptomics | Measures the expression levels of these genes under different conditions. | Revealing how the metabolism of this compound is regulated in response to stimuli. |
| Proteomics | Quantifies the abundance of enzymes and other proteins involved in heptose metabolism. | Correlating protein levels with metabolic activity and identifying post-translational modifications. |
| Metabolomics | Directly measures the concentration of this compound and related metabolites. | Providing a direct readout of the metabolic state and identifying novel heptose-containing compounds. |
Development of Advanced Computational Models for Glycan Dynamics and Interactions
Computational modeling has become an indispensable tool for studying the three-dimensional structures, dynamics, and interactions of complex carbohydrates like this compound. nih.gov Techniques such as molecular dynamics (MD) simulations provide atomic-level insights into the conformational flexibility of glycans and their interactions with other molecules, which are often difficult to capture through experimental methods alone. nih.govbeilstein-journals.org
MD simulations can be used to explore the conformational landscape of this compound, identifying preferred shapes and the dynamics of puckering and exocyclic torsion angles. acs.org These simulations can be performed in various solvents to understand how the environment influences glycan structure. nih.gov The accuracy of these simulations is continually improving with the development of more refined force fields. arxiv.org
A key area of application is in the study of protein-glycan interactions. nih.gov Computational tools can be used to build and visualize complex biomolecular structures, model protein-ligand complexes, and analyze the results of MD simulations. researchgate.net This allows researchers to investigate the binding kinetics, energetics, and structural determinants of how proteins recognize and bind to specific glycans, including those containing this compound. nih.gov For example, understanding how the "glycan shield" on proteins influences protein-protein interactions is a key area of research where computational models are providing valuable insights. cecam.org
The integration of computational modeling with experimental data, particularly from NMR spectroscopy, is a powerful approach. acs.org Quantum chemical calculations of NMR parameters can aid in the interpretation of experimental spectra, while experimental data can be used to validate and refine computational models. acs.org This synergy is crucial for building accurate three-dimensional dynamic models of glycans and their complexes. acs.org
| Computational Technique | Application to this compound | Key Insights |
| Molecular Dynamics (MD) Simulations | Simulating the movement of this compound atoms over time. mdpi.com | Understanding conformational flexibility, solvent effects, and interactions with other molecules. nih.gov |
| Quantum Chemical (QM) Calculations | Calculating the electronic structure and energy of different conformations. | Determining the relative stability of different ring puckers and rotamers. acs.org |
| Protein-Ligand Docking | Predicting the binding mode of this compound to a protein receptor. | Identifying key amino acid residues involved in recognition and binding. |
| Free Energy Calculations | Estimating the binding affinity of this compound to a protein. | Quantifying the strength of the interaction and the contributions of different forces. |
Exploration of Undiscovered Biological Roles and Regulatory Networks Involving Heptoses
While the role of heptoses as components of bacterial lipopolysaccharides (LPS) is well-established, recent research suggests that their biological functions are far more diverse and widespread than previously thought. wikipedia.org The discovery of functional heptose biosynthetic pathways in archaea, eukaryotes, and viruses opens up new avenues of investigation into the roles of these sugars in a broader range of organisms. nih.govresearchgate.net
One of the most significant recent findings is the role of heptose metabolites, specifically β-D-manno-heptoses, as agonists for the ALPK1/NF-κB-dependent innate immune response. nih.govresearchgate.net These molecules act as pathogen-associated molecular patterns (PAMPs), signaling the presence of an infection and triggering an inflammatory response. researchgate.net Further research is needed to determine if heptoses from non-bacterial sources also function as PAMPs and to identify the full range of immune receptors that recognize these sugars. nih.gov
Beyond their role in immunity, heptoses may also serve as building blocks for other complex biomolecules with as-yet-unknown functions. nih.gov The structural diversity of heptoses suggests they may be involved in a variety of biological processes, including cell-cell recognition, signaling, and metabolic regulation. fiveable.me For example, some heptoses have been found to inhibit certain enzymes, indicating a potential role in modulating metabolic pathways. ebi.ac.ukebi.ac.uk
Understanding the regulatory networks that control heptose metabolism is another key frontier. plos.orgplos.org These networks involve a complex interplay of transcription factors, signaling molecules, and metabolic feedback loops. nih.gov For instance, the expression of heptose biosynthetic genes is likely to be tightly regulated to meet the cell's demand for these sugars while avoiding the potentially harmful effects of their accumulation. Elucidating these regulatory networks will provide a more complete picture of how cells control the synthesis and utilization of heptoses like this compound.
Innovation in Chemoenzymatic Synthesis for Unprecedented Heptose Structures
The limited availability of structurally diverse heptoses has been a major bottleneck in studying their biological functions. researchgate.netfrontiersin.org Chemical synthesis of these complex molecules is often challenging, requiring multiple steps and resulting in low yields. researchgate.net Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful alternative for producing novel heptose structures. escholarship.orgmdpi.com
One promising approach is the use of engineered enzymes with altered substrate specificities. escholarship.org By modifying enzymes such as aldolases or glycosyltransferases, researchers can create biocatalysts capable of synthesizing heptose derivatives with unprecedented structures. ub.edu For example, engineered D-fructose-6-phosphate aldolase (B8822740) has been used to produce various heptoses. ub.edu
One-pot multienzyme (OPME) systems are another key innovation in chemoenzymatic synthesis. escholarship.org These systems combine multiple enzymes in a single reaction vessel to carry out a cascade of reactions, enabling the efficient synthesis of complex oligosaccharides containing heptoses from simple starting materials. escholarship.org The use of chemoenzymatic synthons, which are chemically modified monosaccharides that can be used as building blocks in enzymatic reactions, further expands the range of accessible structures. escholarship.org
These advanced synthetic methods are not only providing access to naturally occurring heptoses but are also enabling the creation of novel analogs with modified properties. mdpi.com For example, the synthesis of non-hydrolyzable glycosyl diphosphate (B83284) analogs can provide valuable tools for studying the enzymes involved in heptose metabolism. mdpi.com The development of efficient and scalable chemoenzymatic routes to this compound and its derivatives will be crucial for advancing our understanding of the biological roles of these fascinating sugars. researchgate.netfrontiersin.org
| Enzyme Class | Role in Heptose Synthesis | Example Application |
| Aldolases | Catalyze the formation of carbon-carbon bonds to create the seven-carbon backbone. | Synthesis of ketoheptoses from smaller aldehyde and ketone precursors. researchgate.net |
| Isomerases/Epimerases | Interconvert different stereoisomers of heptoses. | Generating a variety of heptose structures from a single precursor. nih.gov |
| Kinases/Phosphatases | Add or remove phosphate (B84403) groups to activate or modify heptoses. | Synthesis of heptose phosphates for use in enzymatic glycosylation reactions. |
| Glycosyltransferases | Transfer heptose units to other molecules to form oligosaccharides and glycoconjugates. | Building complex glycans containing this compound. escholarship.org |
Q & A
Q. Q. How can the FINERMAPS framework guide hypothesis generation for alpha-D-manno-heptulopyranose metabolic pathway studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
